

An In-depth Technical Guide to Tris[4-(2-methylpropyl)phenyl] phosphate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *tris[4-(2-methylpropyl)phenyl]
phosphate*

Cat. No.: *B167221*

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This technical guide provides a comprehensive overview of **tris[4-(2-methylpropyl)phenyl] phosphate**, a significant organophosphate ester utilized primarily as a flame retardant and plasticizer. This document is intended for researchers, scientists, and professionals in drug development and material science, offering detailed information on its synonyms, trade names, chemical properties, synthesis, analytical methods, and biological interactions.

Chemical Identity and Synonyms

Tris[4-(2-methylpropyl)phenyl] phosphate is known by various names in scientific literature and commercial applications. A comprehensive list of its synonyms and trade names is provided below.

Synonyms:

- tris(4-isobutylphenyl) phosphate
- Isobutyleneated phenol phosphate (3:1)
- Phenol, isobutyleneated, phosphate (3:1)
- Triisobutyleneated triphenylphosphate
- 4-(2-Methylpropyl)-phenol Phosphate

Trade Names:

- Durad 220B
- Durad 550B
- DURADMP280B

Chemical Identifiers:

- CAS Number: 68937-40-6
- EINECS Number: 273-065-8

Physicochemical Properties

A summary of the key physicochemical properties of **tris[4-(2-methylpropyl)phenyl] phosphate** is presented in the table below, offering a comparative overview of its characteristics.

Property	Value	Reference
Molecular Formula	C ₃₀ H ₃₉ O ₄ P	[1]
Molecular Weight	494.60 g/mol	[1]
Appearance	Data not available	
Boiling Point	534.5 °C at 760 mmHg	[2]
Density	1.083 g/cm ³	[2]
Flash Point	290 °C	[2]
Water Solubility	0.002 mg/L	[3]
Vapor Pressure	5.8E-11 mmHg at 25°C	[2]

Experimental Protocols

Synthesis of Tris[4-(2-methylpropyl)phenyl] phosphate

The synthesis of **tris[4-(2-methylpropyl)phenyl] phosphate** is typically a two-step process involving the alkylation of phenol followed by phosphorylation.^[4] While specific, detailed industrial protocols are proprietary, the general methodology is described below.

Step 1: Friedel-Crafts Alkylation of Phenol

The initial step involves the formation of the precursor, 4-(2-methylpropyl)phenol, through the Friedel-Crafts alkylation of phenol with isobutylene.^[3]

- **Reactants:** Phenol and isobutylene (2-methylpropene).
- **Catalyst:** An acid catalyst, such as a Lewis acid, is generally employed.
- **Reaction Type:** Electrophilic aromatic substitution.
- **General Conditions:** The reaction conditions are optimized to favor the formation of the para-substituted product, 4-(2-methylpropyl)phenol, over the ortho-isomer due to steric hindrance.^[3] This typically involves controlling temperature, catalyst concentration, and the molar ratio of the reactants.

Step 2: Phosphorylation of 4-(2-methylpropyl)phenol

The resulting 4-(2-methylpropyl)phenol is then reacted with a phosphorus-containing reagent to form the final phosphate ester.^[4]

- **Reactants:** 4-(2-methylpropyl)phenol and phosphorus oxychloride (POCl_3).
- **Reaction Type:** Nucleophilic substitution at the phosphorus center.
- **General Procedure:** Three equivalents of 4-(2-methylpropyl)phenol are reacted with one equivalent of phosphorus oxychloride. The hydroxyl group of the phenol acts as a nucleophile, attacking the electrophilic phosphorus atom and leading to the sequential displacement of chloride ions and the formation of hydrogen chloride (HCl) as a byproduct.^[3] The reaction is typically carried out in a 3:1 molar ratio of the phenol to phosphorus oxychloride.^[3]

Analytical Methodologies

The quantification and identification of **tris[4-(2-methylpropyl)phenyl] phosphate** in various matrices, such as environmental samples or commercial products, are crucial for research and regulatory purposes. The primary analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the analysis of semi-volatile organic compounds like **tris[4-(2-methylpropyl)phenyl] phosphate**.

- **Sample Preparation:** Extraction of the analyte from the sample matrix is the first critical step. This can be achieved using various techniques such as solid-phase extraction (SPE) for water samples or solvent extraction for solid samples.^[5] The choice of solvent and extraction conditions depends on the sample matrix.
- **GC Separation:** A capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms), is commonly used for separation.^[5] The oven temperature is programmed to ramp up to allow for the separation of different components in the sample extract.
- **MS Detection:** A mass spectrometer is used for detection and quantification. The instrument is typically operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, targeting specific ions characteristic of **tris[4-(2-methylpropyl)phenyl] phosphate**.

High-Performance Liquid Chromatography (HPLC)

HPLC is another powerful technique for the analysis of **tris[4-(2-methylpropyl)phenyl] phosphate** and related compounds.

- **Stationary Phase:** A reverse-phase column, such as a C8 or C18 column, is typically used.^[6]
- **Mobile Phase:** A mixture of acetonitrile and water, often with an acid modifier like formic acid or phosphoric acid for improved peak shape, is a common mobile phase.^{[6][7]} The separation can be performed using either an isocratic or a gradient elution method.^{[6][7]}

- Detection: A UV detector is commonly used for quantification, with the detection wavelength typically set around 220 nm.^[6] For more selective and sensitive detection, HPLC can be coupled with a mass spectrometer (LC-MS/MS).

Mechanism of Action and Biological Activity

Flame Retardant Mechanism

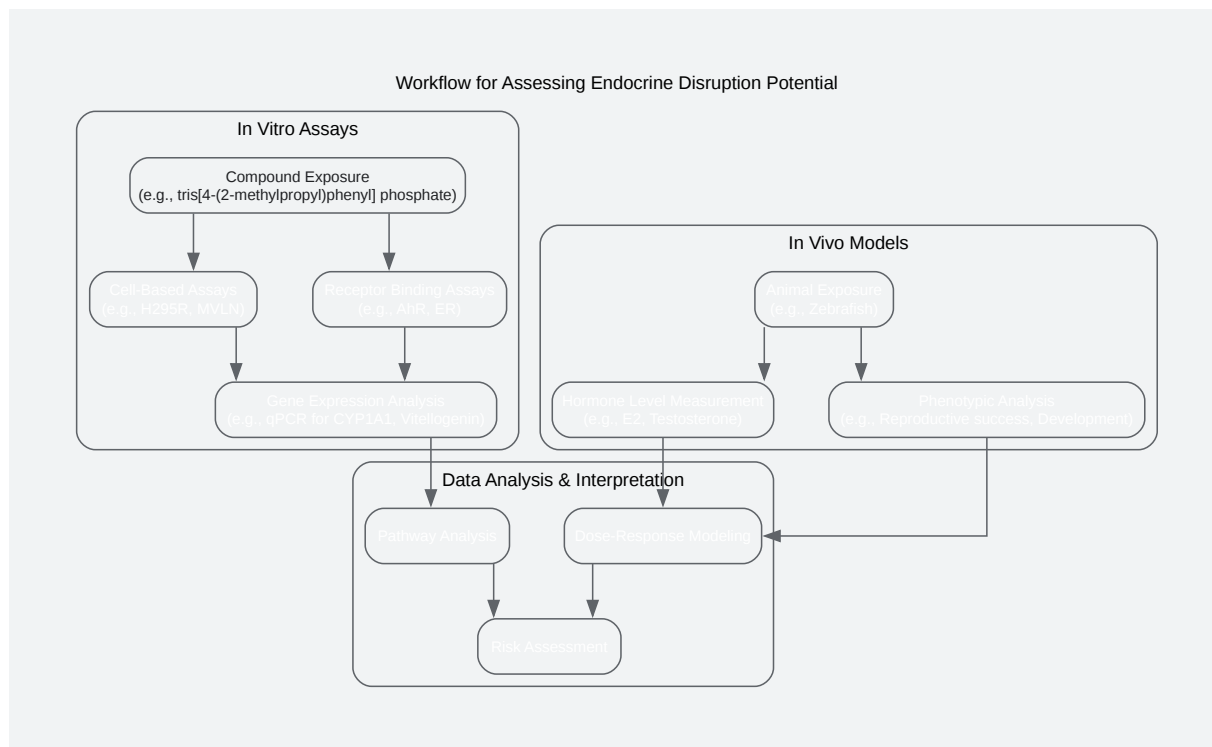
Tris[4-(2-methylpropyl)phenyl] phosphate functions as a flame retardant primarily through a condensed-phase mechanism. When exposed to high temperatures during combustion, it decomposes to form phosphoric acid. This phosphoric acid then catalyzes the dehydration of the polymer matrix, leading to the formation of a protective char layer on the surface. This char layer acts as a physical barrier, insulating the underlying material from heat and oxygen, thereby inhibiting further combustion.

Biological Activity and Signaling Pathways

Organophosphate esters, including **tris[4-(2-methylpropyl)phenyl] phosphate**, have come under scrutiny for their potential biological effects, particularly as endocrine-disrupting chemicals (EDCs).^{[1][8]} While specific research on **tris[4-(2-methylpropyl)phenyl] phosphate** is limited, studies on related organophosphate flame retardants suggest potential interactions with various signaling pathways.

One key pathway of concern is the Aryl Hydrocarbon Receptor (AhR) signaling pathway. The AhR is a ligand-activated transcription factor that plays a crucial role in regulating the expression of genes involved in xenobiotic metabolism, cell growth, and differentiation.^{[9][10]} Some organophosphate flame retardants have been shown to act as ligands for the AhR, leading to its activation and subsequent downstream effects.^[1]

The diagram below illustrates a generalized workflow for assessing the endocrine-disrupting potential of a compound like **tris[4-(2-methylpropyl)phenyl] phosphate**, focusing on its interaction with nuclear receptors such as the AhR and estrogen receptors (ER).



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Caption: Workflow for Assessing Endocrine Disruption Potential.

Studies on other organophosphate flame retardants have indicated that they can modulate the activity of estrogen receptors, leading to alterations in the expression of estrogen-responsive genes.^[1] The potential for **tris[4-(2-methylpropyl)phenyl] phosphate** to act as an endocrine disruptor warrants further investigation to fully characterize its toxicological profile and potential risks to human health and the environment.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Tris[4-(2-methylpropyl)phenyl] phosphate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b167221#tris-4-2-methylpropyl-phenyl-phosphate-synonyms-and-trade-names]

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